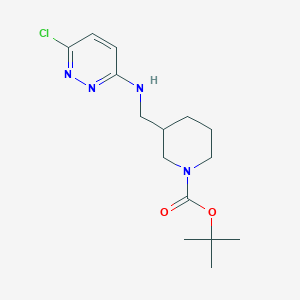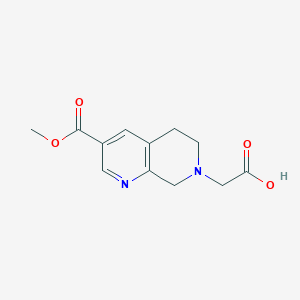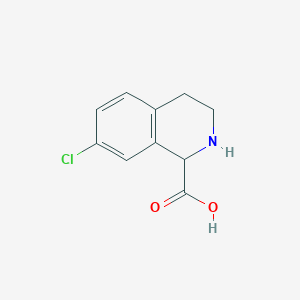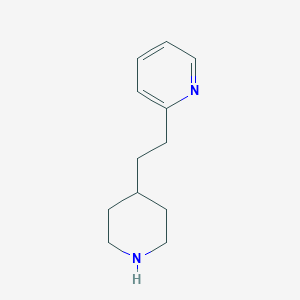
2-(2-(Piperidin-4-yl)ethyl)pyridin
Übersicht
Beschreibung
2-(2-(Piperidin-4-yl)ethyl)pyridine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Piperidin-4-yl)ethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Piperidin-4-yl)ethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Entwicklung dualer Inhibitoren
In der Pharmakologie wurde diese Verbindung bei der Entwicklung dualer Inhibitoren eingesetzt, die auf resistente Formen der anaplastischen Lymphomkinase (ALK) und der c-ros-Onkogen-1-Kinase (ROS1) abzielen, die bei der Behandlung bestimmter Krebsarten wichtig sind . Die Fähigkeit, mehrere Ziele mit einem einzigen Molekül zu hemmen, ist ein bedeutender Fortschritt in der Krebstherapie und führt möglicherweise zu wirksameren Behandlungen mit weniger Nebenwirkungen.
Medizinische Chemie: Synthese biologisch aktiver Piperidine
Der Piperidin-Rest ist ein häufiges Merkmal in vielen Arzneimitteln. Jüngste Fortschritte in der Synthese von Piperidinderivaten, einschließlich derer, die mit „2-[2-(4-Piperidinyl)ethyl]pyridin“ verwandt sind, haben zur Entwicklung neuer Medikamente geführt. Diese Syntheseverfahren waren entscheidend für die Herstellung biologisch aktiver Verbindungen für die Wirkstoffforschung .
Materialwissenschaften: Stationäre Phasen in der Chromatographie
In den Materialwissenschaften wurden Derivate von Piperidin, wie z. B. „2-[2-(4-Piperidinyl)ethyl]pyridin“, mit Siliciumdioxid verknüpft, um stationäre Phasen für chirale und achirale Trennungen in der überkritischen Flüssigchromatographie zu erzeugen . Diese Anwendung ist für die Reinigung komplexer Gemische und die Analyse von Arzneimitteln unerlässlich.
Biotechnologie: Zellproliferations- und Überlebensstudien
Diese Verbindung wurde in biotechnologischen Forschungsarbeiten verwendet, um ihre Auswirkungen auf die Proliferation und das Überleben verschiedener Zelltypen zu untersuchen, darunter humane Nabelschnurvenen-Endothelzellen (HUVECs) und Lungenmikrovaskulär-Endothelzellen (HMVECs) . Das Verständnis dieser Auswirkungen ist entscheidend für die Entwicklung von Behandlungen für Krankheiten, die das Zellwachstum und das Überleben beeinflussen.
Umweltwissenschaften: Analytische Anwendungen
Obwohl in der verfügbaren Literatur keine spezifischen Umweltanwendungen von „2-[2-(4-Piperidinyl)ethyl]pyridin“ direkt erwähnt werden, werden Piperidinderivate häufig in der analytischen Chemie eingesetzt, was die Umweltüberwachung und den Nachweis von Schadstoffen einschließen kann. Ihre Rolle bei der Entwicklung analytischer Methoden trägt zum Umweltschutz und zur Sicherheit bei .
Organische Chemie: Mehrkomponentenreaktionen
In der organischen Chemie kann „2-[2-(4-Piperidinyl)ethyl]pyridin“ an Mehrkomponentenreaktionen (MCRs) beteiligt sein, bei denen es sich um effiziente Prozesse handelt, die die Synthese komplexer Moleküle aus einfacheren Reagenzien in einem einzigen Reaktionsgefäß ermöglichen . MCRs sind wertvoll für die Erstellung vielfältiger chemischer Bibliotheken für das Wirkstoffscreening.
Chemische Physik: Studien zu Reaktionsmechanismen
Die Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Reaktionsmechanismen in der chemischen Physik. Ihr Piperidinring kann verschiedene intra- und intermolekulare Reaktionen eingehen, die Einblicke in das Verhalten stickstoffhaltiger Heterocyclen liefern .
Neuropharmakologie: Hemmung von Neurotransmittertransportern
Piperidinderivate wurden als potenzielle Inhibitoren von Neurotransmittertransportern untersucht, die wichtige Ziele für die Behandlung neurologischer Erkrankungen sind. Durch die Modulation der Aktivität dieser Transporter zielen Forscher darauf ab, neue Therapien für Erkrankungen wie Depression und Angstzustände zu entwickeln .
Wirkmechanismus
Mode of Action
The mode of action involves the compound interacting with specific cellular components. Although precise details are lacking, we can speculate based on related compounds. For instance:
- Some piperidine-based compounds, including 2-(2-(Piperidin-4-yl)ethyl)pyridine, may intercalate with DNA, affecting gene expression and cellular processes . Piperidine derivatives have been investigated as kinase inhibitors. For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Piperine, a natural piperidine alkaloid, exhibits antioxidant activity by suppressing free radicals .
Biochemical Pathways
- If the compound interacts with DNA or proteins involved in apoptosis, it may influence cell survival and programmed cell death . Protein kinases play crucial roles in signal transduction. Inhibition of specific kinases could impact downstream signaling cascades.
Biochemische Analyse
Biochemical Properties
2-(2-(Piperidin-4-yl)ethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are crucial as they can influence the activity of these kinases, which are involved in cell signaling pathways and can impact cell proliferation and survival.
Cellular Effects
The effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ALK and ROS1 kinases can lead to changes in cell signaling pathways that regulate cell growth and differentiation . Additionally, it may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-(2-(Piperidin-4-yl)ethyl)pyridine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a dual inhibitor of ALK and ROS1 kinases involves binding to the active sites of these enzymes, thereby preventing their activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that piperidine derivatives can undergo degradation over time, which can impact their long-term effects on cellular function . Additionally, the temporal effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(2-(Piperidin-4-yl)ethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(2-(Piperidin-4-yl)ethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 2-(2-(Piperidin-4-yl)ethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(2-(Piperidin-4-yl)ethyl)pyridine can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization can also impact the compound’s stability and degradation.
Eigenschaften
IUPAC Name |
2-(2-piperidin-4-ylethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-3,8,11,13H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJDNHHQKEOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672946 | |
| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001754-72-8 | |
| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


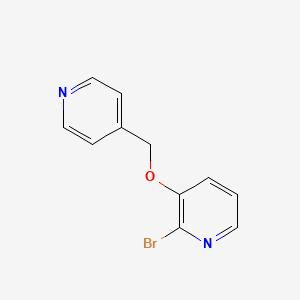

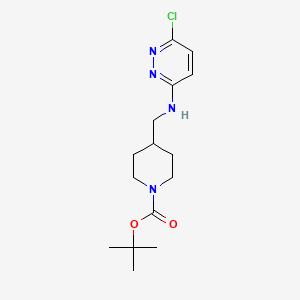
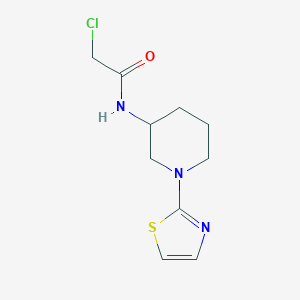
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)

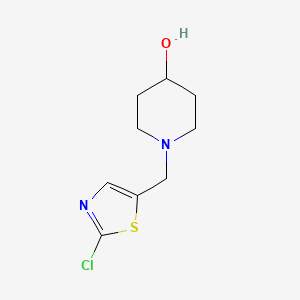
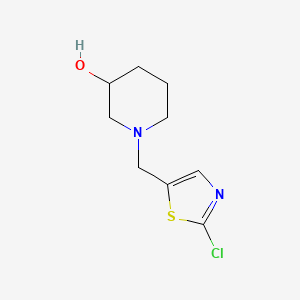
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)


